(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride
Overview
Description
(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride is a chiral compound with significant importance in organic chemistry. It is characterized by its unique stereochemistry, which is denoted by the (2R,3S) configuration. This compound is often used as an intermediate in the synthesis of various pharmaceuticals and fine chemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a substituted piperidine.
Chiral Resolution: The chiral centers are introduced through specific chiral resolution techniques, ensuring the desired (2R,3S) configuration.
Hydrochloride Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
In industrial settings, the production of this compound is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves:
Large-Scale Cyanation: Utilizing flow microreactor systems for efficient cyanation.
Automated Chiral Resolution: Employing automated systems for chiral resolution to maintain high enantiomeric purity.
Purification: Advanced purification techniques such as crystallization and chromatography are used to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the nitrile group can be replaced by other functional groups using reagents like alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Corresponding carboxylic acids or ketones.
Reduction: Primary amines or alcohols.
Substitution: Various substituted piperidines depending on the nucleophile used.
Scientific Research Applications
(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Serves as a precursor in the synthesis of biologically active compounds.
Medicine: Utilized in the development of pharmaceuticals, particularly in the synthesis of drugs targeting neurological disorders.
Industry: Employed in the production of fine chemicals and agrochemicals.
Mechanism of Action
The mechanism of action of (2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride involves its interaction with specific molecular targets. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The nitrile group plays a crucial role in its binding affinity and specificity. The pathways involved often include signal transduction mechanisms that lead to the desired biological effects.
Comparison with Similar Compounds
Similar Compounds
(2S,3R)-2-methylpiperidine-3-carbonitrile hydrochloride: The enantiomer of the compound with opposite stereochemistry.
2-methylpiperidine-3-carbonitrile: The non-chiral version without the hydrochloride salt.
3-cyanopiperidine: A structurally similar compound with a different substitution pattern.
Uniqueness
(2R,3S)-2-methylpiperidine-3-carbonitrile hydrochloride is unique due to its specific (2R,3S) configuration, which imparts distinct stereochemical properties. This configuration can significantly influence its reactivity, binding affinity, and overall biological activity compared to its enantiomers and other similar compounds.
Properties
IUPAC Name |
(2R,3S)-2-methylpiperidine-3-carbonitrile;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2.ClH/c1-6-7(5-8)3-2-4-9-6;/h6-7,9H,2-4H2,1H3;1H/t6-,7-;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSOJWRCWBSATFZ-ZJLYAJKPSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCCN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H](CCCN1)C#N.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13ClN2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
160.64 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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